molecular formula C28H28N2O3 B3857755 N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

Cat. No.: B3857755
M. Wt: 440.5 g/mol
InChI Key: RMUWWAKUMGWGLL-OBGWFSINSA-N
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Description

N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and an acetamide moiety

Preparation Methods

The synthesis of N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate product with phenylacetyl chloride in the presence of a base to form the acetamide moiety.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of alternative solvents, catalysts, and reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds and form saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs due to its ability to interact with various biological targets. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties. It has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: The compound has been used as a tool in biological research to study the mechanisms of various biological processes. It has been employed in studies investigating enzyme inhibition, receptor binding, and signal transduction pathways.

Mechanism of Action

The mechanism of action of N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide can be compared with other similar compounds, such as:

    Chalcones: Chalcones are a class of compounds with a similar structure, characterized by the presence of a phenyl group and an enone moiety. They also exhibit various biological activities, including anticancer and anti-inflammatory properties.

    Indoles: Indole derivatives share a similar aromatic structure and have been studied for their pharmacological properties. They are known for their role in the development of drugs targeting the central nervous system.

    Quinolines: Quinolines are a broader class of compounds that include the quinoline core. They have been extensively studied for their antimalarial and antimicrobial activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3/c1-20-19-27(30(21(2)31)23-9-5-4-6-10-23)25-11-7-8-12-26(25)29(20)28(32)18-15-22-13-16-24(33-3)17-14-22/h4-18,20,27H,19H2,1-3H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUWWAKUMGWGLL-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)OC)N(C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C2=CC=CC=C2N1C(=O)/C=C/C3=CC=C(C=C3)OC)N(C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide
Reactant of Route 4
N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide
Reactant of Route 5
N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

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